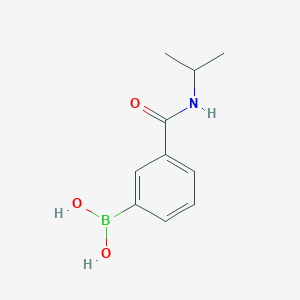

3-(N-Isopropylaminocarbonyl)benzeneboronic acid

Descripción

3-(N-Isopropylaminocarbonyl)benzeneboronic acid (CAS: 397843-69-5) is a boronic acid derivative with a molecular formula of C₁₀H₁₄BNO₃ and a molecular weight of 207.04 g/mol . Its structure features a boronic acid group (-B(OH)₂) at the meta position of the benzene ring, coupled with an N-isopropylaminocarbonyl substituent (-CONHCH(CH₃)₂). This functional group confers unique steric and electronic properties, making the compound valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Additionally, the carbamoyl group enhances solubility in polar solvents, facilitating its use in biochemical applications such as affinity chromatography .

Propiedades

IUPAC Name |

[3-(propan-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-7(2)12-10(13)8-4-3-5-9(6-8)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCRYXCSQKAWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397371 | |

| Record name | {3-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397843-69-5 | |

| Record name | {3-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Isopropylaminocarbonyl)benzeneboronic acid can be achieved through several methods. One common approach involves the reaction of benzeneboronic acid with isopropyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent product quality. The compound is then purified through crystallization or other suitable methods to obtain the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

3-(N-Isopropylaminocarbonyl)benzeneboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

Reduction: Reduction reactions can convert the compound into different boronic derivatives.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Catalysts like palladium or nickel are employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2.1 Cross-Coupling Reactions

One of the primary applications of 3-(N-Isopropylaminocarbonyl)benzeneboronic acid is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryls, which are crucial in pharmaceuticals and agrochemicals .

Table 1: Comparison of Cross-Coupling Reactions Using Boronic Acids

| Reaction Type | Key Features | Example Products |

|---|---|---|

| Suzuki-Miyaura | Aryl-aryl bond formation | Biaryls, pharmaceuticals |

| Heck Reaction | Aryl-alkene bond formation | Styrenes, substituted alkenes |

| Negishi Reaction | Aryl-alkyl bond formation | Alkylated phenols |

2.2 Sensor Development

The ability of boronic acids to interact with diols has led to their use in developing sensors for glucose monitoring. This compound can be employed to create glucose-responsive materials that release insulin in response to blood sugar levels, thus providing a potential therapeutic approach for diabetes management .

Pharmaceutical Applications

3.1 Drug Development

In medicinal chemistry, this compound serves as an important intermediate in synthesizing various pharmaceutical agents. Its unique reactivity allows it to be incorporated into drug molecules that target specific biological pathways. For example, it can be used in the synthesis of inhibitors for enzymes involved in cancer progression or metabolic disorders .

Case Study: Synthesis of Cancer Therapeutics

A notable application involves using this compound as a building block for synthesizing proteasome inhibitors, which have shown promise in treating multiple myeloma and other cancers. The incorporation of this compound into drug candidates enhances their efficacy and selectivity .

Material Science Applications

4.1 Polymer Chemistry

This compound can also be utilized in polymer chemistry to create functionalized polymers with specific properties. The incorporation of boronic acids into polymer matrices allows for the development of materials with tailored mechanical and thermal properties, suitable for applications ranging from packaging to biomedical devices .

4.2 Advanced Materials

Research has demonstrated that this compound can be used to synthesize photoactive materials that exhibit unique optical properties. These materials have potential applications in photonics and optoelectronics, where they can be used to develop sensors or light-emitting devices .

Mecanismo De Acción

The mechanism of action of 3-(N-Isopropylaminocarbonyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can inhibit specific enzymes or proteins, leading to various biological effects. The compound’s ability to form reversible covalent bonds with target molecules makes it a valuable tool in medicinal chemistry and drug design .

Comparación Con Compuestos Similares

Substituent Position and Reactivity

- Meta vs. Para Substitution : The para isomer (397843-67-3) may exhibit different reactivity in Suzuki-Miyaura couplings due to altered electronic effects and steric accessibility of the boronic acid group .

- Electron-Withdrawing Groups : The nitro-substituted analog (871332-83-1) demonstrates reduced reactivity in cross-couplings due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring .

Functional Group Modifications

- Carbamoyl vs. Ester Derivatives : The pinacol ester analog (850567-27-0) offers improved stability for storage but requires acidic or oxidative conditions to regenerate the active boronic acid . In contrast, the carbamoyl group in the target compound enhances solubility without necessitating deprotection.

- N-Alkyl vs.

Actividad Biológica

3-(N-Isopropylaminocarbonyl)benzeneboronic acid (CAS: 397843-69-5) is a boronic acid derivative notable for its potential applications in medicinal chemistry and drug development. Its unique structure, characterized by a boronic acid moiety attached to an aromatic ring with an isopropylaminocarbonyl substituent, suggests diverse biological activities. This article reviews the compound's biological activity, synthesis, and applications based on available research findings.

- Molecular Formula : C10H14BNO3

- Molar Mass : 207.03 g/mol

- Melting Point : 252-260 °C

- Storage Conditions : 2-8 °C

- Hazard Symbols : Xi - Irritant

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The boronic acid group can form reversible covalent bonds with diols, which is significant in the modulation of enzyme activity and signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including derivatives like this compound. Research indicates that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that phenylboronic acids could induce apoptosis in various cancer cell lines by disrupting cellular homeostasis and promoting oxidative stress .

Antidiabetic Applications

The compound's ability to bind glucose suggests potential applications in developing glucose-sensitive drug delivery systems. Boronic acids can form stable complexes with glucose, which can be utilized in smart drug delivery systems that release therapeutic agents in response to glucose levels, making them promising candidates for diabetes management .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Inhibition of FAAH can enhance the levels of endocannabinoids, potentially providing therapeutic benefits for pain management and other conditions .

Study on Anticancer Effects

A recent study evaluated the cytotoxic effects of various boronic acids, including this compound, on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Glucose-Sensitive Drug Delivery System

Another study focused on the synthesis of polymeric nanoparticles incorporating boronic acids for glucose-responsive drug delivery. The nanoparticles demonstrated effective swelling and drug release profiles in the presence of glucose, indicating that this compound could be crucial for developing advanced therapeutic systems for diabetes treatment .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H14BNO3 |

| Molar Mass | 207.03 g/mol |

| Melting Point | 252-260 °C |

| Biological Activities | Anticancer, Antidiabetic |

| Mechanism of Action | Enzyme inhibition |

| Applications | Drug delivery systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.